

Tucatinib's Metabolic Profile and CYP2C8 Interaction Mechanisms

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Compound Focus: Tucatinib

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Tucatinib's metabolism and its role in DDIs can be visualized as two primary pathways: one where it acts as a **victim drug** (its own metabolism is affected) and another where it acts as a **perpetrator drug** (it affects the metabolism of other drugs).

The diagram below illustrates these dual pathways and their clinical consequences.

Quantitative DDI Data and Clinical Management

The clinical significance of these interactions is supported by pharmacokinetic studies. The table below summarizes the quantitative changes in **tucatinib** exposure when co-administered with specific inhibitors and inducers [1].

Precipitant Drug (Role)	Effect on Tucatinib AUC (vs. Alone)	Clinical Interpretation & Management
Gemfibrozil (Strong CYP2C8 Inhibitor)	Increased ~3.0-fold [1]	Avoid concomitant use. If unavoidable, reduce tucatinib dose to 100 mg twice daily [2].
Itraconazole (Strong CYP3A4 Inhibitor)	Increased ~1.3-fold [1]	Lesser effect than CYP2C8 inhibition; monitor for adverse events.

Precipitant Drug (Role)	Effect on Tucatinib AUC (vs. Alone)	Clinical Interpretation & Management
Rifampin (Strong CYP3A4/CYP2C8 Inducer)	Decreased by 48% [1]	Avoid concomitant use with strong CYP3A4 or moderate CYP2C8 inducers [2] [3].

As a perpetrator, **tucatinib**'s inhibition of other enzymes impacts co-administered substrate drugs [1]:

- **CYP3A4 Substrates:** **Tucatinib** is a **strong inhibitor**, increasing midazolam (a sensitive substrate) AUC by **5.7-fold**. Avoid co-administration with sensitive CYP3A4 substrates where minimal concentration changes may lead to serious toxicities [1] [2] [3].
- **CYP2C8 Substrates:** **Tucatinib** is a **weak inhibitor**, increasing repaglinide (a substrate) AUC by **1.4-fold** [1]. Increased monitoring for toxicity is advised [2].
- **P-gp Substrates:** **Tucatinib** is a weak inhibitor. Consider reducing the dosage of narrow therapeutic index P-gp substrates (e.g., digoxin) [1] [2] [3].

Experimental Design for DDI Assessment

For researchers investigating similar kinase inhibitors, here are key methodological considerations based on the studies cited.

1. Clinical DDI Study Design (NCT03723395) [1]

- **Participants:** Healthy adult volunteers.
- **Design:** A five-part, fixed-sequence study to evaluate **tucatinib** as both victim and perpetrator.
- **Key Protocols:**
 - **Victim Assessment:** A single 300 mg **tucatinib** dose was given alone and again after reaching steady-state with an inhibitor (e.g., gemfibrozil 600 mg twice daily) or inducer (e.g., rifampin 600 mg once daily). Pharmacokinetic (PK) parameters like AUC and C_{max} were compared.
 - **Perpetrator Assessment:** A single dose of a probe substrate (e.g., repaglinide for CYP2C8) was given alone and after reaching steady-state with **tucatinib** (300 mg twice daily). PK parameters for the substrate were compared.

2. In Vitro Enzyme Inhibition Kinetics [4]

- **Testing System:** Human liver microsomes (HLMs) or recombinant CYP enzymes.
- **Key Assays:**

- **Direct Inhibition: Tucatinib** was tested at 8 concentrations against specific CYP isoforms using selective probe substrates to determine IC_{50} and K_i values.
- **Time-Dependent Inhibition (TDI)**: HLMs were pre-incubated with **tucatinib** and NADPH. The remaining enzyme activity was measured after dilution to assess irreversible, mechanism-based inactivation. Parameters like K_I (inhibitor concentration that supports half the maximal rate of inactivation) and k_{inact} (maximal inactivation rate constant) were determined.

Key Takeaways for Research and Development

- **Primary Metabolic Route**: CYP2C8 is the dominant enzyme for **tucatinib** metabolism, making it highly susceptible to interactions with strong CYP2C8 inhibitors like gemfibrozil [1] [5].
- **Dual Inhibitor Profile**: **Tucatinib** acts as a strong CYP3A4 and weak CYP2C8 perpetrator, creating a broad DDI potential that requires careful assessment in development [1] [4].
- **Integrated Modeling**: Physiologically-based pharmacokinetic (PBPK) models incorporating in vitro TDI parameters can successfully predict clinical DDIs and inform label recommendations, including for untested scenarios like interactions with moderate CYP2C8 inhibitors [6].

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